1,8,9-Trihydroxyanthracene
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 1,8-dihydroxy-9,10-dihydroanthracene indicates a multi-step process involving methylation, reduction (using zinc/acetic acid, sodium/ethanol), and demethylation, resulting in a total yield of 37% (Shi-jun Zheng, 2005).
Molecular Structure Analysis
X-ray analysis of trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complexes with methanol provides insights into its crystal structure. This structure is characterized by π interactions and hydrogen-bonded rings, which link the molecular moieties into a chain-and-layer arrangement (F. Toda et al., 1985).
Chemical Reactions and Properties
A series of 1,8,9-tris(phosphorus) substituted anthracenes demonstrates the chemical versatility of anthracene derivatives. These compounds exhibit complex phosphorus environments and P-P bonding distances ranging from 2.22 to 3.27 A, showcasing the adaptability of the anthracene backbone to various chemical modifications (P. Kilian & A. Slawin, 2007).
Physical Properties Analysis
The physical properties of anthracene derivatives are deeply influenced by their molecular structure. The planarity and aromatic nature of the anthracene system in some compounds, as revealed by X-ray crystal structures, indicate the influence of molecular geometry on their physical properties (M. Bryce et al., 2000).
Chemical Properties Analysis
The chemical properties of anthracene derivatives, such as their reactivity with amines, are notable. For instance, the synthesis and reactivity of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones with amines highlight the unique chemical behavior of anthracene derivatives, which is essential for applications in medicinal chemistry and materials science (D. Hua et al., 2002).
Scientific Research Applications
1. Therapeutic Agent in Psoriasis Treatment
1,8,9-Trihydroxyanthracene, known as Dithranol, is an important therapeutic agent for treating psoriasis, a common skin disease. It interacts with nucleic acids, potentially acting as a cytostatic agent, affecting thymidine incorporation in guinea-pig epidermis and reducing the number of labelled cells (Gillberg, Zetterberg, & Swanbeck, 1967).
2. Enhancing Efficiency and Stability in Organic Solar Cells
A novel application of 1,8,9-Trihydroxyanthracene (TOHA) as a green solid additive in organic solar cells (OSCs) has been demonstrated. TOHA significantly improves both the efficiency and operational stability of highly efficient OSCs. It enhances photocurrent, fill factor, and maintains 68% of initial efficiency after 1400 hours of operation, indicating its potential in sustainable energy technologies (Kang et al., 2023).
3. In Molecular Geometry and Chemistry
1,8,9-Substituted anthracenes have been synthesized, featuring phosphorus atoms in a highly congested space. These compounds exhibit varied phosphorus environments, such as phosphino, metaphosphonato, and phosphenium, thus contributing to the study of molecular geometry and chemistry (Kilian & Slawin, 2007).
4. Photophysical Properties and Stereochemistry
Tri-9-anthrylsilanes with different substituents, including 1,8,9-Trihydroxyanthracene derivatives, have been studied for their UV-vis absorption and fluorescence spectra. These compounds show chiral propeller-like arrangements and exhibit enantiomerization in solution, contributing to the understanding of photophysical properties and dynamic stereochemistry in organometallic chemistry (Yamaguchi, Akiyama, & Tamao, 1998).
5. Application in High-Performance Liquid Chromatography
Anthracene-9-carbonyl chloride, related to 1,8,9-Trihydroxyanthracene, has been used as a derivatising reagent in high-performance liquid chromatographic analysis of hydroxy compounds. This highlights its utility in analytical chemistry for the detection and analysis of various compounds (Bayliss, Homer, & Shepherd, 1988).
6. Redox Behavior in Electrochemical Studies
1,8,9-Trihydroxyanthracene derivatives have been studied for their redox response using voltammetric techniques. These studies contribute to the understanding of redox processes, electron transfer rate constants, and thermodynamics in electrochemical systems (Ahmad et al., 2015).
7. Synthesis of Organic Opto-Electronic Materials
1,8,9-Trihydroxyanthracene derivatives have been synthesized as intermediates for organic opto-electronic materials. This includes their use in the preparation of novel compounds with potential applications in materials science and electronics (Zheng, 2005).
Safety And Hazards
Future Directions
A novel green solid additive, 1,8,9-Trihydroxyanthracene (TOHA), has been demonstrated to effectively improve both efficiency and stability of a highly efficient organic solar cell (OSC), comprising D18-Cl as polymer donor and N3 as small-molecule acceptor . This work demonstrates the significance of processing condition-controlled additive pathways for the realization of stability, leading to superior OSC devices .
properties
IUPAC Name |
anthracene-1,8,9-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-7,15-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTJCNNFTOIOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)O)C(=C2C(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Record name | 1,8,9-TRIHYDROXYANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026231 | |
Record name | 1,8,9-Trihydroxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8,9-trihydroxyanthracene appears as odorless yellow leaflets or needles; yellow powder. Tasteless. Filtrate from water suspension is neutral to litmus. When exposed to air, alkaline solutions turn red and lose their fluorescence. (NTP, 1992) | |
Record name | 1,8,9-TRIHYDROXYANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
Record name | 1,8,9-TRIHYDROXYANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
1,8,9-Trihydroxyanthracene | |
CAS RN |
480-22-8 | |
Record name | 1,8,9-TRIHYDROXYANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,8,9-Anthracenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | anthralin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,8,9-Trihydroxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
349 to 358 °F (NTP, 1992) | |
Record name | 1,8,9-TRIHYDROXYANTHRACENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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